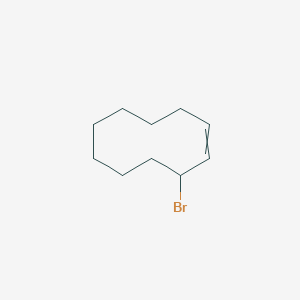

3-Bromocyclodecene

Beschreibung

3-Bromocyclodecene is a brominated cyclic alkene with a 10-membered carbon ring and a bromine substituent at the third position. Medium-sized rings (8–12 members) often exhibit conformational flexibility and strain, which influence reactivity and stability compared to smaller (e.g., cyclohexene) or aromatic systems. The bromine atom at position 3 likely enhances electrophilic reactivity, making it a candidate for substitution or elimination reactions in synthetic chemistry.

Eigenschaften

CAS-Nummer |

56325-56-5 |

|---|---|

Molekularformel |

C10H17Br |

Molekulargewicht |

217.15 g/mol |

IUPAC-Name |

3-bromocyclodecene |

InChI |

InChI=1S/C10H17Br/c11-10-8-6-4-2-1-3-5-7-9-10/h6,8,10H,1-5,7,9H2 |

InChI-Schlüssel |

FDNGUEYNQDEJBD-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC=CC(CCC1)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Bromocyclodecene can be synthesized through the allylic bromination of cyclodecene. One common method involves the use of N-bromosuccinimide (NBS) in the presence of ultraviolet light. The reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen atom from cyclodecene, forming an allylic radical. This radical then reacts with bromine to yield 3-bromocyclodecene .

Industrial Production Methods

While specific industrial production methods for 3-bromocyclodecene are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and light intensity, to ensure efficient and cost-effective production.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromocyclodecene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Elimination Reactions: Under certain conditions, 3-bromocyclodecene can undergo elimination reactions to form cyclodecene derivatives.

Addition Reactions: The double bond in the cyclodecene ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.

Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.

Addition: Reagents like hydrogen bromide (HBr) or bromine (Br2) can be used to add across the double bond.

Major Products Formed

Substitution: Products include cyclodecene derivatives with various substituents replacing the bromine atom.

Elimination: Products include cyclodecene and its isomers.

Addition: Products include dibromocyclodecene and other halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

3-Bromocyclodecene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the modification of biological molecules.

Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-bromocyclodecene in chemical reactions involves the formation of reactive intermediates, such as radicals or carbocations, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The presence of the bromine atom significantly influences the reactivity and selectivity of the compound in various reactions.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Ring Size and Stability : The 10-membered ring in 3-Bromocyclodecene may exhibit greater conformational flexibility than 3-Bromocyclohexene’s rigid six-membered ring. This could lead to distinct reactivity patterns in ring-opening or addition reactions .

- Substituent Effects: 3-Bromochlorobenzene’s aromaticity and dual halogen substituents (Br, Cl) make it more stable but less reactive toward electrophilic substitution compared to non-aromatic bromocycloalkenes .

- Thermal Behavior : Hexabromocyclododecane (HBCD), a fully brominated 12-membered ring, decomposes at high temperatures due to its high bromine content, whereas smaller bromoalkenes like 3-Bromocyclohexene have well-defined boiling points .

Biologische Aktivität

3-Bromocyclodecene is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

3-Bromocyclodecene is an aliphatic brominated compound characterized by a cyclodecene ring structure. The presence of the bromine atom can significantly influence its reactivity and biological interactions. Understanding the chemical properties of 3-Bromocyclodecene is crucial for elucidating its biological effects.

Biological Activity Overview

The biological activity of 3-Bromocyclodecene has been investigated in various studies, revealing potential anticancer properties and effects on cellular mechanisms. Below are some key findings from recent research:

Anticancer Activity

- Cell Viability and Apoptosis Induction : Research indicates that 3-Bromocyclodecene exhibits cytotoxic effects on cancer cell lines. In a study conducted on MCF-7 breast cancer cells, the compound showed significant inhibition of cell growth with an IC50 value indicating effective cytotoxicity. The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic markers like Bcl-2 .

- Cell Cycle Arrest : Further investigations into the cell cycle dynamics revealed that treatment with 3-Bromocyclodecene resulted in cell cycle arrest at the G2/M phase. This suggests that the compound may disrupt normal cell division processes, contributing to its anticancer effects .

The mechanisms underlying the biological activity of 3-Bromocyclodecene are multifaceted:

- Mitochondrial Pathway Activation : The compound appears to trigger mitochondrial pathways leading to apoptosis. The activation of caspases, particularly caspase-3 and caspase-9, was observed, indicating that 3-Bromocyclodecene may initiate intrinsic apoptotic pathways .

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit hexokinase II (HKII), a critical enzyme in cancer metabolism. This inhibition can lead to reduced ATP levels and increased oxidative stress within cancer cells, further promoting apoptosis .

Data Tables

The following table summarizes key findings related to the biological activity of 3-Bromocyclodecene:

| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| Study A | MCF-7 | 2.93 | Apoptosis induction | Significant cytotoxicity |

| Study B | SW480 | 10-50 | HKII inhibition | Decreased cell viability |

| Study C | HT29 | Varies | Mitochondrial pathway activation | Induction of necroptosis |

Case Studies

Several case studies have explored the therapeutic potential of brominated compounds similar to 3-Bromocyclodecene:

- Preclinical Studies on Cancer Models : In one preclinical study involving mouse models with hepatocellular carcinoma, treatment with related brominated compounds resulted in complete tumor regression in treated groups compared to controls . This highlights the potential efficacy of brominated compounds in cancer therapy.

- Clinical Observations : A notable case involved a patient treated with a brominated analog for advanced cancer stages. The patient exhibited significant tumor reduction and improved quality of life, suggesting that these compounds may hold promise for future clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.